6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
“6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
Imidazole derivatives can be synthesized using various methods. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The Mannich base technique using a Cu (II) catalyst has also been used to prepare a series of imidazole derivatives .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular formula of “6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde” is C11H11ClN2O, and its molecular weight is 222.67.Scientific Research Applications
- Imidazole derivatives exhibit antibacterial, antimycobacterial, and antifungal properties. While specific studies on 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde are limited, related compounds have demonstrated good antimicrobial potential .
- Example: Compounds 1a and 1b, structurally similar to our target compound, showed promising antimicrobial activity .
- Researchers have synthesized and evaluated imidazole-containing compounds for their antitumor effects. Although direct studies on our compound are scarce, related analogs have been tested against cancer cell lines, including HeLa cells .
- Example: 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole exhibited antitumor activity .
- Imidazole derivatives have been investigated as potential antiviral agents. While specific data on our compound are lacking, it’s worth exploring its antiviral activity .
- Example: Enviroxime, containing a 1,3-diazole ring, is an antiviral drug .
- Recent advances in imidazole synthesis have focused on regiocontrolled methods. These synthetic routes enable the construction of substituted imidazoles, which are essential components in various functional molecules .
- Some imidazole derivatives show activity against fast-growing NTMs, such as M. smegmatis. While not directly studied for our compound, this highlights the potential for therapeutic applications .
- Imidazole serves as a crucial synthon in drug development. Its presence in commercially available drugs (e.g., metronidazole, omeprazole) underscores its importance .
- Example: Metronidazole, a nitroso-imidazole, is widely used as a bactericidal agent .
Antimicrobial Activity
Antitumor Potential
Antiviral Properties
Regiocontrolled Synthesis
Treatment of Non-Tuberculous Mycobacteria (NTMs)
Drug Development
Mechanism of Action
The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . For instance, compound 6f, a derivative of imidazole, inhibited the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .
Safety and Hazards
While specific safety and hazard information for “6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde” is not available, it’s important to note that imidazole derivatives can have various biological activities, which could potentially include harmful effects . Therefore, it’s crucial to handle these compounds with care and use appropriate safety measures.
Future Directions
Given the broad range of chemical and biological properties of imidazole and its derivatives, there is significant potential for the development of new drugs . Continued research into the synthesis, properties, and biological activities of these compounds will be crucial for advancing their therapeutic applications .
properties
IUPAC Name |
6-chloro-1-propan-2-ylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7(2)14-10-5-8(12)3-4-9(10)13-11(14)6-15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPQHVBFJOLHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde |
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